Sodium beta-hydroxypyruvate hydrate
Description
Contextual Significance in Fundamental Organic and Biochemistry
In the realm of biochemistry, β-hydroxypyruvic acid is recognized as a metabolite in the photorespiration pathway in plants. caymanchem.comchemicalbook.comsigmaaldrich.com Photorespiration is a complex process that occurs in photosynthetic organisms, and understanding the role of metabolites like β-hydroxypyruvic acid is crucial for a complete picture of plant metabolism. It is an intermediate in the metabolism of glycine (B1666218) and serine, two essential amino acids. chemicalbook.comchemicalbook.com In peroxisomes, hydroxypyruvate is reduced to glycerate by NADH, a key step in the photorespiratory carbon cycle. caymanchem.com
From an organic chemistry perspective, the structure of β-hydroxypyruvic acid, a 2-oxo monocarboxylic acid where a methyl hydrogen of pyruvic acid is substituted by a hydroxy group, presents interesting reactivity. chemicalbook.comchemicalbook.com This structure, containing both a ketone and a carboxylic acid functional group, as well as a primary alcohol, allows for a variety of chemical transformations and makes it a useful building block in organic synthesis.
Historical Trajectory of Beta-Hydroxypyruvate Research
Early research on β-hydroxypyruvic acid dates back to the mid-20th century. A notable study in 1954 by Stafford, Magaldi, and Vennesland investigated the enzymatic reduction of hydroxypyruvic acid to D-glyceric acid in higher plants, laying the groundwork for understanding its metabolic fate. caymanchem.com Subsequent research has continued to elucidate its role in plant physiology and broader biochemical pathways. In recent years, metabolomics studies have brought renewed attention to β-hydroxypyruvate, with research exploring its potential as a biomarker. For instance, studies have investigated its link to type 2 diabetes, suggesting it may be a mediator in the disease's development. nih.govnih.gov
Overview of Key Academic Research Domains for Sodium Beta-Hydroxypyruvate Hydrate (B1144303)
Sodium beta-hydroxypyruvate hydrate is primarily utilized as a reagent in biochemical and clinical research settings. moleculardepot.comsigmaaldrich.comsigmaaldrich.comkrackeler.com Its applications as a molecular tool are diverse. moleculardepot.com It is used in the preparation of enzyme assays and in studies of metabolic pathways. For example, it is a substrate for hydroxypyruvate reductase, an enzyme that catalyzes its reduction. cymitquimica.com Research has also explored its role in the biosynthesis of other compounds and its potential as a biomarker for certain metabolic conditions. sigmaaldrich.comhmdb.ca
Chemical and Physical Properties
| Property | Value |
| Synonyms | β-Hydroxypyruvic acid sodium salt, 3-Hydroxy-2-oxopropionic acid sodium salt |
| Molecular Formula | C₃H₃NaO₄ · xH₂O |
| Molecular Weight (anhydrous basis) | 126.04 g/mol moleculardepot.comsigmaaldrich.comcymitquimica.com |
| Appearance | Powder moleculardepot.comsigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 2-8°C moleculardepot.comsigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H5NaO5 |
|---|---|
Molecular Weight |
144.06 g/mol |
IUPAC Name |
sodium;3-hydroxy-2-oxopropanoate;hydrate |
InChI |
InChI=1S/C3H4O4.Na.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2/q;+1;/p-1 |
InChI Key |
KSEDNTCSZJLSFJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)C(=O)[O-])O.O.[Na+] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Beta Hydroxypyruvate Systems
Fundamental Reaction Pathways
The decarbonylation of β-hydroxypyruvate is a significant reaction pathway, leading to the formation of glycolaldehyde (B1209225) and carbon dioxide. This process can occur both enzymatically and non-enzymatically.
Enzymatically, hydroxypyruvate decarboxylase (EC 4.1.1.40) catalyzes this reaction. wikipedia.org This enzyme is a lyase, specifically a carboxy-lyase, that cleaves the carbon-carbon bond between the carboxyl and keto groups of hydroxypyruvate. wikipedia.org The systematic name for this enzyme is hydroxypyruvate carboxy-lyase (glycolaldehyde-forming). wikipedia.org Studies have shown that this enzyme participates in glyoxylate (B1226380) and dicarboxylate metabolism. wikipedia.org For instance, hydroxypyruvate decarboxylase activity is a key step in the serine metabolism pathway, converting hydroxypyruvate to pyruvate (B1213749) and carbon dioxide, which can then enter other metabolic cycles. ontosight.ai Another related enzyme, hydroxypyruvate carboxy-lyase, cleaves hydroxypyruvate into glycolaldehyde and carbon dioxide, a significant process in some bacteria for utilizing hydroxypyruvate as a carbon source. ontosight.ai
Pyruvate decarboxylase from Zymomonas mobilis can also act on 3-hydroxypyruvate (B1227823), although it is a poor substrate. nih.gov The enzyme catalyzes the decarboxylation but undergoes progressive, partial inactivation in the process. nih.gov This inactivation is thought to be caused by the accumulation of enzyme-bound glycolaldehyde. nih.gov
Non-enzymatic decarbonylation can also occur, particularly under certain conditions. Theoretical studies and experimental observations provide insights into the mechanisms of these reactions.
Beta-hydroxypyruvate can undergo various oxidation, reduction, and substitution reactions, reflecting its chemical versatility as a primary alpha-hydroxy ketone and a 2-oxo monocarboxylic acid. nih.gov
Oxidation: The enzymatic oxidation of hydroxypyruvate is a key step in certain metabolic pathways. nih.gov For example, D-glycerate dehydrogenase, also known as hydroxypyruvate reductase, catalyzes the reversible oxidation of D-glycerate to hydroxypyruvate using NAD(P)+ as a cofactor. wikipedia.org This reaction is part of glycine (B1666218), serine, and threonine metabolism. wikipedia.org
Reduction: The reduction of the ketone group in hydroxypyruvate yields glycerate. This reaction is catalyzed by hydroxypyruvate reductases. In plants like Arabidopsis, multiple hydroxypyruvate reductases (HPR1, HPR2, and HPR3) exist, highlighting the importance of this conversion in photorespiration. nih.govnih.gov HPR1 is a peroxisomal NADH-dependent enzyme, while HPR2 is a cytosolic NADPH-dependent enzyme. nih.govnih.gov The presence of these multiple enzymes provides a robust system for reducing hydroxypyruvate to glycerate. sigmaaldrich.com The reduction of β-hydroxy ketones, a class of compounds including hydroxypyruvate, can also be achieved chemically using reagents like samarium(II) iodide (SmI2) in the presence of water and triethylamine, which typically yields 1,3-diols with good diastereoselectivity. nih.gov
Substitution: As a molecule with multiple functional groups, hydroxypyruvate can undergo nucleophilic substitution reactions. The hydroxyl group can be substituted, or the molecule can act as a nucleophile itself in certain reactions. For instance, in aldolase-catalyzed reactions, the enolate of hydroxypyruvate acts as a nucleophile. researchgate.net Nucleophilic substitution reactions involving hydroxide (B78521) ions or water with haloalkanes provide a general model for how substitution at the carbon bearing the hydroxyl group might occur under specific conditions, though direct examples with hydroxypyruvate are less common in the literature. youtube.com
Aldolase-Catalyzed Reactions with Hydroxypyruvate as a Nucleophile
Aldolases are enzymes that catalyze aldol (B89426) reactions, forming carbon-carbon bonds. wikipedia.org While pyruvate is a common nucleophile in these reactions, recent research has shown that hydroxypyruvate can also serve as an effective nucleophile, expanding the synthetic utility of aldolases. researchgate.net This allows for the synthesis of valuable polyhydroxy-α-keto acids. researchgate.net
Class II aldolases, which utilize a divalent metal ion to stabilize an enolate intermediate, have been found to be particularly effective in using hydroxypyruvate as a nucleophile. researchgate.netnih.govacs.org The use of hydroxypyruvate as a nucleophile leads to the formation of two new chiral centers, at the C3 and C4 positions of the resulting aldol adduct. researchgate.net A significant challenge in these reactions is the spontaneous self-aldol addition of hydroxypyruvic acid, which can be a competing side reaction. researchgate.net
Several studies have identified pyruvate aldolases from various microorganisms that can efficiently use hydroxypyruvate as a nucleophile. researchgate.net These enzymes exhibit complementary stereoselectivities, allowing for the synthesis of different stereoisomers of the aldol product. researchgate.net For example, some aldolases predominantly yield (3S,4R) products, while others favor the (3S,4S) configuration. researchgate.net
The mechanism of these reactions involves the formation of an enolate from hydroxypyruvate, which is stabilized by a metal cofactor in the enzyme's active site. nih.govkhanacademy.org This enolate then attacks the carbonyl group of an aldehyde electrophile, forming the new carbon-carbon bond. khanacademy.org The stereochemical outcome of the reaction is controlled by the specific enzyme used. researchgate.net
Stereochemical Control and Product Stereoselectivity in Syntheses
The stereochemical outcome of reactions involving hydroxypyruvate is of significant interest, particularly in asymmetric synthesis. The use of enzymes and chiral catalysts allows for a high degree of control over the stereochemistry of the products.
In aldolase-catalyzed reactions with hydroxypyruvate as the nucleophile, the formation of two new stereocenters presents a challenge and an opportunity for stereoselective synthesis. researchgate.net Different aldolases can produce aldol adducts with distinct stereochemistries. For instance, some enzymes lead to a mixture of epimers at the C3 position, while others, like HpcH1 from S. wittichii, exhibit remarkable diastereoselectivity, yielding products with a single (S,S) configuration in high yields. researchgate.net This stereochemical control is crucial for the synthesis of complex, biologically active molecules. nih.govnih.gov
The principles of asymmetric synthesis, such as the use of chiral auxiliaries or metal chelation, can also be applied to control the stereochemistry of reactions involving pyruvate and related keto esters. purdue.edu For example, Lewis acid-promoted multicomponent reactions can create multiple contiguous chiral centers with high diastereoselectivity. purdue.edu
Understanding the factors that govern stereoselectivity is a fundamental aspect of modern organic chemistry. nih.gov Mechanistic studies, including the use of Density Functional Theory (DFT), can help elucidate the transition states and steric interactions that determine the stereochemical outcome of a reaction. nih.gov In the context of β-elimination reactions, for example, both syn- and anti-elimination pathways can be favored depending on the reaction conditions and the catalyst used. nih.gov
Kinetic and Thermodynamic Analysis of Reactions
The study of the kinetics and thermodynamics of reactions involving hydroxypyruvate provides crucial information about reaction feasibility, rates, and mechanisms.
Kinetics: Kinetic studies of enzyme-catalyzed reactions involving hydroxypyruvate provide insights into enzyme efficiency and mechanism. The pH dependence of kinetic parameters like kcat and Km for HMG/CHA aldolase (B8822740), which can utilize pyruvate, suggests the involvement of specific ionizable residues in catalysis. nih.gov For this enzyme, the data is consistent with a single deprotonation event being important for catalysis. nih.gov
The interaction of hydroxypyruvate with enzymes can also lead to inhibition. For example, 3-hydroxypyruvate acts as an inhibitor of pyruvate decarboxylase, and the inactivation kinetics depend on the concentration of the inhibitor and the pH. nih.gov
Calorimetric methods, such as isothermal titration calorimetry (ITC), can be used to simultaneously determine both thermodynamic (e.g., reaction enthalpy) and kinetic parameters of enzyme-catalyzed reactions under various conditions, mimicking the cellular environment. mdpi.com Factors like pH, temperature, and macromolecular crowding can significantly influence these parameters. mdpi.com
Enzymology and Non Human Biochemical Transformations Involving Beta Hydroxypyruvate
Beta-Hydroxypyruvate as a Substrate in Enzymatic Systems
Beta-hydroxypyruvate serves as a key substrate for several enzymes crucial to metabolic pathways in a variety of organisms.
Transketolase (TK) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a vital role in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. wikipedia.org It catalyzes the transfer of a two-carbon ketol unit from a donor ketose to an acceptor aldose. wikipedia.org Beta-hydroxypyruvate can act as a donor substrate for transketolase, facilitating the formation of new carbon-carbon bonds. scbt.comcore.ac.uk This reaction is particularly useful in biocatalysis because the use of hydroxypyruvate as the donor substrate leads to the release of carbon dioxide, rendering the reaction irreversible. core.ac.ukresearchgate.netnih.gov
The transketolase from E. coli demonstrates a significantly higher specific activity with hydroxypyruvate compared to the enzymes from yeast or spinach. researchgate.net In the absence of an acceptor substrate, transketolase can catalyze a "one-substrate" reaction with hydroxypyruvate, where two molecules of hydroxypyruvate are ultimately converted to one molecule of erythrulose (B1219606) and two molecules of carbon dioxide. nih.gov This occurs because the initial glycolaldehyde (B1209225) fragment formed from the first hydroxypyruvate molecule remains bound to the enzyme and condenses with a second glycolaldehyde fragment. nih.gov
Table 1: Transketolase Activity with Beta-Hydroxypyruvate
| Feature | Description |
|---|---|
| Enzyme | Transketolase (EC 2.2.1.1) wikipedia.org |
| Substrate Role | Donor of a two-carbon ketol unit scbt.comcore.ac.uk |
| Reaction Characteristic | Irreversible due to CO2 release researchgate.netnih.gov |
| "One-Substrate" Reaction Product | Erythrulose nih.gov |
| Cofactor | Thiamine pyrophosphate (TPP) wikipedia.org |
Hydroxypyruvate reductase (HPR) is a key enzyme that catalyzes the reduction of hydroxypyruvate to D-glycerate. ontosight.aiwikipedia.org This enzyme exhibits specificity for different co-factors, primarily NADH and NADPH. wikipedia.org
In plants, multiple forms of HPR exist with distinct co-factor preferences and subcellular localizations. nih.govnih.gov A well-characterized HPR is the peroxisomal NADH-dependent HPR1, which is a major component of the photorespiratory pathway. nih.govbioone.org Additionally, a novel NADPH-preferring hydroxypyruvate reductase has been purified from spinach leaves. nih.gov This enzyme can also use NADH, albeit less effectively. nih.gov It also displays activity towards glyoxylate (B1226380). nih.gov
The kinetic properties of these enzymes vary. For instance, the NADPH-dependent HPR from spinach shows a Km for hydroxypyruvate of approximately 0.8 mM at pH 5.5-6.5 and 0.3 mM at pH 8.2. nih.gov The enzyme is also subject to substrate inhibition by hydroxypyruvate at a pH above 6.0. nih.gov In the alga Chlamydomonas, five proteins have been identified as candidates for hydroxypyruvate reductases, with CrHPR1 being a mitochondrial NADH-dependent enzyme crucial for photorespiration. frontiersin.orgnih.gov
Table 2: Properties of Hydroxypyruvate Reductases
| Enzyme | Organism/Location | Preferred Co-factor | Alternative Substrate | Key Features |
|---|---|---|---|---|
| HPR1 | Arabidopsis (Peroxisome) | NADH | - | Major photorespiratory enzyme nih.govbioone.org |
| HPR2 | Arabidopsis (Cytosol) | NADPH | Glyoxylate | Provides a cytosolic bypass for photorespiration nih.govnih.gov |
| NADPH(NADH)-HPR | Spinach (Leaves) | NADPH | Glyoxylate | Subject to substrate inhibition by hydroxypyruvate nih.gov |
Serine-Pyruvate Aminotransferase (SPT) , also known as alanine (B10760859):glyoxylate aminotransferase 2 (AGXT2), catalyzes the reversible transamination reaction between L-serine and pyruvate (B1213749) to produce hydroxypyruvate and L-alanine. ontosight.aiwikipedia.orgmodelseed.org This enzyme plays a role in amino acid metabolism. ontosight.aiuniprot.org In mammals, SPT has been purified from the liver of various species, including mice, rats, dogs, and cats, with some species-specific differences in substrate specificity. nih.gov For instance, the enzymes from mice and rats can utilize a broader range of amino acids as donors compared to the more specific enzymes from dogs and cats. nih.gov The reverse reaction, using hydroxypyruvate and alanine as substrates, is also catalyzed by this enzyme. nih.gov
Glyoxylate Reductase (GR) activity is often associated with hydroxypyruvate reductase enzymes. The enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) can reduce both glyoxylate to glycolate (B3277807) and hydroxypyruvate to D-glycerate. ontosight.aiwikipedia.orgnih.gov This dual-function enzyme is crucial for preventing the toxic accumulation of glyoxylate. ontosight.ai In E. coli, the NADPH-dependent glyoxylate/hydroxypyruvate reductase A is more catalytically efficient with glyoxylate than with hydroxypyruvate. uniprot.org In spinach leaves, a novel NADPH(NADH)-glyoxylate reductase has been identified that shows very low reactivity towards hydroxypyruvate, suggesting a distinct protein from the primary HPRs. nih.gov
Role in Photorespiratory Pathways in Photosynthetic Organisms (Plants and Algae)
Photorespiration is a metabolic pathway in photosynthetic organisms that is initiated by the oxygenase activity of RuBisCO. bioone.orgnumberanalytics.com This pathway recycles 2-phosphoglycolate, a toxic compound, back into the Calvin cycle intermediate 3-phosphoglycerate. nih.govnumberanalytics.com Beta-hydroxypyruvate is a key intermediate in this process. nih.govnumberanalytics.com
The photorespiratory pathway involves a series of enzymatic reactions distributed across the chloroplasts, peroxisomes, mitochondria, and cytosol. nih.govnumberanalytics.com
Formation of Hydroxypyruvate: In the peroxisome, serine is converted to hydroxypyruvate by the enzyme serine:glyoxylate aminotransferase (SGAT). nih.govbioone.org
Reduction of Hydroxypyruvate: The newly formed hydroxypyruvate is then primarily reduced to glycerate by the NADH-dependent hydroxypyruvate reductase (HPR1) within the peroxisome. nih.govbioone.org
Cytosolic Bypass: A cytosolic, NADPH-dependent hydroxypyruvate reductase (HPR2) provides an alternative pathway for the reduction of hydroxypyruvate that may have leaked from the peroxisomes. nih.govnih.govnih.gov This cytosolic pathway is thought to be particularly important when the supply of NADH to the peroxisomes is limited. nih.govoup.com
Glycerate Phosphorylation: The resulting glycerate is transported to the chloroplast, where it is phosphorylated by glycerate kinase to form 3-phosphoglycerate, which then re-enters the Calvin cycle. numberanalytics.com
In the green alga Chlamydomonas, the photorespiratory pathway differs from that in higher plants, with key reactions, including the reduction of hydroxypyruvate by CrHPR1, occurring in the mitochondria. frontiersin.orgnih.gov
Table 3: Subcellular Localization of Key Enzymes in Photorespiration Involving Hydroxypyruvate
| Enzyme | Subcellular Location | Function |
|---|---|---|
| Serine:glyoxylate aminotransferase (SGAT) | Peroxisome | Serine -> Hydroxypyruvate nih.govbioone.org |
| Hydroxypyruvate Reductase 1 (HPR1) | Peroxisome | Hydroxypyruvate -> Glycerate (NADH-dependent) nih.govbioone.org |
| Hydroxypyruvate Reductase 2 (HPR2) | Cytosol | Hydroxypyruvate -> Glycerate (NADPH-dependent) nih.govnih.gov |
| Glycerate Kinase | Chloroplast | Glycerate -> 3-Phosphoglycerate numberanalytics.com |
Genetic and molecular studies in plants and algae have been instrumental in elucidating the roles of different hydroxypyruvate reductases. In Arabidopsis thaliana, knockout mutants have revealed the importance of both HPR1 and HPR2. While single mutants lacking either HPR1 or HPR2 show relatively mild phenotypes, the double mutant (hpr1 hpr2) exhibits significant air-sensitivity and reduced photosynthetic performance, highlighting the essential, albeit partially redundant, roles of these enzymes. nih.govresearchgate.net The deletion of HPR2 alone leads to an accumulation of hydroxypyruvate in the leaves. nih.gov
In Chlamydomonas reinhardtii, a comprehensive study identified five candidate genes for hydroxypyruvate reductases (CrHPRs). frontiersin.orgnih.govnih.gov Functional characterization through enzyme assays and analysis of knockout strains confirmed their roles. frontiersin.orgnih.gov Deletion of the mitochondrial CrHPR1 gene resulted in severe photorespiratory defects, indicating its primary role in this organism's photorespiration. frontiersin.orgnih.gov CrHPR2 appears to function in a compensatory cytosolic pathway. frontiersin.orgnih.gov These findings demonstrate a more complex and varied system of hydroxypyruvate metabolism in algae compared to what was previously understood. frontiersin.orgnih.govnih.gov
Contribution to Carbon Assimilation and Metabolic Flexibility in Microorganisms
Beta-hydroxypyruvate is a key intermediate in specialized carbon assimilation pathways that provide certain microorganisms with significant metabolic flexibility. Its role is particularly prominent in methylotrophic bacteria, which can utilize single-carbon (C1) compounds like methane (B114726) and methanol (B129727) as their sole source of carbon and energy. ebi.ac.uk This capability is largely dependent on the serine cycle, a metabolic route where hydroxypyruvate reductase (Hpr) is an indicator enzyme. nih.gov In this cycle, Hpr catalyzes the reduction of hydroxypyruvate to D-glycerate, a crucial step for assimilating C1 units into cellular material. ebi.ac.uknih.gov
The efficiency and substrate affinity of hydroxypyruvate reductase can vary significantly between microbes, reflecting their primary metabolic strategies. nih.gov For instance, methanotrophs that rely solely on the serine cycle for carbon assimilation, such as Methylosinus trichosporium OB3b, possess a hydroxypyruvate reductase with substantially higher specific activity and affinity compared to bacteria that predominantly use the ribulose monophosphate (RuMP) cycle, like Methylomicrobium alcaliphilum 20Z and Methylococcus capsulatus Bath. nih.gov This difference underscores the enzyme's optimized role in organisms dependent on the serine pathway. The genes encoding the serine cycle enzymes, including hpr, are often found clustered together in methanotrophic genomes. nih.gov
Beyond C1 metabolism, beta-hydroxypyruvate is also an intermediate in pathways for the assimilation of two-carbon (C2) compounds, such as ethylene (B1197577) glycol. biorxiv.orgresearchgate.net The glycerate pathway, for example, converts C2 compounds into glyoxylate, which is then further metabolized. biorxiv.org In some organisms, this involves the conversion to hydroxypyruvate and its subsequent reduction to glycerate, which can then enter central metabolism. wikipedia.org The presence of these pathways, which pivot around the metabolism of hydroxypyruvate, grants microorganisms the flexibility to adapt to diverse and fluctuating nutrient availability, a hallmark of habitat generalists in dynamic ecosystems. nih.gov
Comparative Biochemical Properties of Hydroxypyruvate Reductase (Hpr) in Methanotrophs
This table summarizes the kinetic properties of recombinant Hpr from three methanotrophic bacteria with different primary carbon assimilation pathways. The data highlights how enzyme characteristics are adapted to the metabolic strategy of the organism. Data sourced from a comparative analysis of methanotrophic Hpr. nih.gov
| Organism | Primary Assimilation Pathway(s) | Substrate | Specific Activity (U/mg) | Km (mM) | Cofactor |
|---|---|---|---|---|---|
| Methylosinus trichosporium OB3b | Serine Cycle | Hydroxypyruvate | 150.0 | 0.09 | NADH |
| Methylococcus capsulatus Bath | RuMP Cycle, Serine Cycle | Hydroxypyruvate | 12.0 | 0.14 | NADPH |
| Methylomicrobium alcaliphilum 20Z | RuMP Cycle, Serine Cycle | Hydroxypyruvate | 2.5 | 0.25 | NADPH |
Structural and Mechanistic Enzymatic Studies
The metabolism of beta-hydroxypyruvate is mediated by several key enzymes, primarily hydroxypyruvate reductase (also known as D-glycerate dehydrogenase) and hydroxypyruvate isomerase. wikipedia.orgwikipedia.orgwikipedia.org Structural and mechanistic studies of these enzymes have provided detailed insights into their function, substrate specificity, and potential for bioengineering applications.
Active Site Characterization and Substrate/Cofactor Binding Interactions
Hydroxypyruvate reductase (HPR) and D-glycerate dehydrogenase (GDH) are typically NAD(P)H-dependent oxidoreductases that catalyze the reversible reaction between hydroxypyruvate and D-glycerate. ebi.ac.ukwikipedia.org Structural analyses reveal that these enzymes are often homodimers, with each subunit comprising two distinct domains separated by a deep cleft that forms the active site. wikipedia.orgnih.gov One domain is responsible for binding the NAD(P)H cofactor and frequently contains a characteristic Rossmann fold, while the other domain binds the substrate. wikipedia.orgwikipedia.org
The catalytic mechanism involves specific amino acid residues that orchestrate substrate binding and the chemical reaction. ebi.ac.uk In the GDH from Hyphomicrobium methylovorum, the active site utilizes a histidine residue (His288) as a general acid to protonate the carbonyl oxygen of hydroxypyruvate during reduction. ebi.ac.uk An arginine residue (Arg241) plays a crucial role in binding the carboxylate group of the substrate, thereby orienting it correctly within the active site for stereospecific hydride transfer from the NADH cofactor. ebi.ac.uk The cofactor itself, NAD(P)H, binds in a pocket where its nicotinamide (B372718) ring is positioned for the hydride transfer. wikipedia.org In some related enzymes, the binding of the cofactor and substrate can induce conformational changes that are critical for catalysis. nih.gov
Another important enzyme is hydroxypyruvate isomerase, which catalyzes the reversible isomerization between hydroxypyruvate and 2-hydroxy-3-oxopropanoate (B1262112) (tartronate semialdehyde). wikipedia.orguniprot.org This enzyme belongs to the family of isomerases and participates in glyoxylate and dicarboxylate metabolism. wikipedia.org The active site of the putative human hydroxypyruvate isomerase is predicted to contain proton donor/acceptor residues essential for the isomerization reaction. uniprot.org
Key Active Site Residues in Enzymes Acting on Beta-Hydroxypyruvate
This table outlines the functions of critical amino acid residues in the active sites of D-glycerate dehydrogenase and glyoxylate/hydroxypyruvate reductase, based on structural and mechanistic studies. ebi.ac.ukmdpi.com
| Enzyme | Residue | Function | Source Organism |
|---|---|---|---|
| D-Glycerate Dehydrogenase (GDH) | Arg241 | Binds and orients the substrate's carboxylate group. | Hyphomicrobium methylovorum |
| D-Glycerate Dehydrogenase (GDH) | Glu270 | Influences the pKa of His288 through hydrogen bonding. | Hyphomicrobium methylovorum |
| D-Glycerate Dehydrogenase (GDH) | His288 | Acts as a general acid, donating a proton to the substrate. | Hyphomicrobium methylovorum |
| Glyoxylate/Hydroxypyruvate Reductase (BsGRHPR) | His287, Ser290 | Conserved residues involved in substrate binding. | Bacillus subtilis |
| Glyoxylate/Hydroxypyruvate Reductase (BsGRHPR) | Glu137, Arg296 | Serve as gatekeepers at the entrance of the active site tunnel. | Bacillus subtilis |
Enzyme Engineering and Mutagenesis for Enhanced Specificity or Activity
Enzyme engineering techniques, such as site-directed and random mutagenesis, are powerful tools for modifying the properties of enzymes that act on hydroxypyruvate. nih.govzymvol.com These methods can be used to enhance catalytic activity, alter substrate specificity, or change cofactor preference, thereby tailoring enzymes for specific biotechnological applications. mdpi.comzymvol.com
Site-directed mutagenesis allows for the precise substitution of amino acids to probe their functional roles. nih.gov For example, studies on glyoxylate/hydroxypyruvate reductase (GRHPR) have shown that this enzyme has a seven-fold higher specificity for hydroxypyruvate over glyoxylate. mdpi.com Mutagenesis could be employed to alter key residues in the substrate-binding pocket to shift this preference. Similarly, the strict preference of Bacillus subtilis GRHPR for NADPH over NADH could be targeted by engineering the cofactor-binding domain. mdpi.com In the green alga Chlamydomonas, multiple hydroxypyruvate reductase isoforms exist with different substrate and cofactor specificities, providing a natural template for engineering efforts. nih.gov For instance, CrHPR2 shows activity with both NADH and NADPH, while CrHPR4 can also use pyruvate as a substrate, demonstrating the inherent plasticity of these enzymes. nih.gov
A more advanced strategy is "substrate-assisted catalysis," where a key catalytic residue is removed via mutagenesis, rendering the enzyme inactive. nih.gov Activity can then be restored by using a substrate analog that contains the missing functional group, leading to an enzyme with extremely high specificity for that particular substrate. nih.govfiu.edu This approach could theoretically be applied to hydroxypyruvate-metabolizing enzymes to create highly specific biocatalysts. Random mutagenesis, coupled with high-throughput screening, offers another path to improving enzyme function, as demonstrated by the optimization of D-glycerate dehydratase activity through error-prone PCR. nih.gov These engineering strategies are crucial for developing novel biocatalytic processes and constructing synthetic metabolic pathways.
Examples of Enzyme Engineering and Mutagenesis Studies
This table presents findings from mutagenesis studies on dehydrogenases, illustrating how specific mutations can alter enzyme function. These principles are applicable to the engineering of enzymes that metabolize hydroxypyruvate.
| Enzyme | Mutation | Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Glyceraldehyde-3-Phosphate Dehydrogenase | Ser148 → Ala | Bacillus stearothermophilus | Significantly affected the Michaelis constant (Km) for inorganic phosphate and enhanced stereospecificity. | nih.gov |
| Aldehyde Dehydrogenase-2 (ALDH2) | C301S / C303S | Mitochondrial | Impeded GTN denitration, increased enzyme inactivation, and increased NO formation. | doi.org |
| Subtilisin | His64 → Ala | Bacillus amyloliquefaciens | Reduced catalytic efficiency by 106; activity partially restored by a substrate containing a His residue, demonstrating substrate-assisted catalysis. | nih.gov |
Analytical Methodologies and Advanced Spectroscopic Characterization in Research Contexts
Utilization as an Analytical Standard in Chromatographic Techniques
Chromatographic techniques are fundamental to separating and quantifying components within a mixture. shimadzu.comlibretexts.org Sodium beta-hydroxypyruvate hydrate (B1144303) is frequently used as an analytical standard to ensure the accuracy and reproducibility of these methods in identifying and quantifying hydroxypyruvate from various biological or reaction samples. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and analyzing non-volatile organic compounds. shimadzu.com In biochemical research, it is extensively used to monitor enzymatic reactions by separating the substrate from the products. When studying enzymes that produce or consume hydroxypyruvate, a pure standard of sodium beta-hydroxypyruvate hydrate is indispensable.
By injecting the standard into the HPLC system, a chromatogram with a specific retention time and peak area is obtained. This reference data allows for the unambiguous identification of hydroxypyruvate in a complex reaction mixture. Furthermore, by creating a calibration curve from known concentrations of the standard, the exact amount of hydroxypyruvate produced or consumed in the reaction can be quantified with high precision. nih.govnih.gov For instance, reversed-phase HPLC methods, often paired with UV detection, are capable of simultaneously determining pyruvate (B1213749) and related keto acids in biological fluids like sweat, demonstrating the power of this technique for metabolite analysis. nih.gov
Table 1: Illustrative HPLC Parameters for Keto Acid Analysis
| Parameter | Value/Description | Purpose |
| Column | C18 Reversed-Phase | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Elutes compounds from the column. |
| Detection | UV at 220 nm | Detects the carbonyl group in hydroxypyruvate. |
| Flow Rate | 1.0 mL/min | Ensures stable and reproducible retention times. |
| Standard | This compound | Calibration and identification. |
Note: This table provides example parameters; actual conditions may vary based on the specific application and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the identification and quantification of small, volatile, and thermally stable molecules. nih.gov It is a benchmark method in metabolomics for obtaining a comprehensive profile of metabolites in a biological sample. aging-us.comyoutube.com Since hydroxypyruvate is a non-volatile organic acid, it must first undergo a chemical derivatization process to become volatile. nih.gov A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. lipidmaps.orgresearchgate.net
This compound is used as a standard to confirm the identity of the derivatized hydroxypyruvate peak in the resulting chromatogram. hmdb.ca The mass spectrometer fragments the derivatized molecule in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint. The Human Metabolome Database, for example, contains a reference GC-MS spectrum for derivatized hydroxypyruvic acid, which can be used for positive identification in metabolomics studies. hmdb.ca The use of a standard is critical for validating these identifications and for the absolute quantification of hydroxypyruvate levels in tissues or fluids. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for Reaction Products and Intermediates
Beyond chromatography, advanced spectroscopic techniques provide deep insights into molecular structure and reaction dynamics. These methods are crucial for understanding how enzymes interact with substrates like hydroxypyruvate at an atomic level.
X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic structure of molecules, including complex proteins and enzyme-ligand complexes. youtube.com In enzymology, researchers crystallize an enzyme in the presence of a substrate, an analogue, or an inhibitor to capture a high-resolution snapshot of the active site during binding or catalysis. nih.govnih.gov
This method can be used to visualize precisely how hydroxypyruvate or a covalently bound inhibitor derived from it is oriented within an enzyme's active site. nih.gov Such a structure reveals the critical amino acid residues involved in binding and catalysis, the hydrogen-bonding networks, and any conformational changes the enzyme undergoes. nih.gov This information is invaluable for understanding the enzyme's mechanism and for designing specific inhibitors. youtube.com While obtaining high-quality crystals of enzyme-substrate complexes can be challenging, the resulting structural data provides a definitive framework for interpreting biochemical findings. researchgate.net
Mass spectrometry (MS) offers high sensitivity and specificity for monitoring chemical reactions in real-time and identifying reaction intermediates or adducts. purdue.edursc.org Techniques such as electrospray ionization mass spectrometry (ESI-MS) can directly sample a reaction mixture and provide immediate information on the masses of all ionic species present. purdue.edu
This capability is particularly useful for studying enzymatic reactions involving hydroxypyruvate. Researchers can monitor the depletion of the substrate and the appearance of products over time. lcms.cz Furthermore, MS is exceptionally well-suited for identifying covalent adducts, for example, if hydroxypyruvate or a reactive intermediate forms a covalent bond with the enzyme. The resulting increase in the protein's mass can be precisely measured, helping to identify the modified amino acid residue through subsequent tandem mass spectrometry (MS/MS) experiments. nih.gov Liquid chromatography-multiple-reaction monitoring (LC-MRM) mass spectrometry is another powerful approach that provides highly specific and sensitive quantification of target analytes like hydroxypyruvate in complex mixtures. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the detailed structure of molecules in solution. slu.senih.gov Unlike X-ray crystallography, NMR does not require crystallization and can provide information about the dynamics of molecules. It is particularly valuable for characterizing transient reaction intermediates that are difficult to isolate.
In the context of reactions involving hydroxypyruvate, NMR can be used to elucidate the structure of intermediates formed during enzymatic catalysis. By using isotopically labeled substrates (e.g., containing ¹³C), specific atoms can be tracked through the course of the reaction. One-dimensional and two-dimensional NMR experiments can establish the connectivity of atoms and the stereochemistry of a reaction intermediate, providing crucial clues about the reaction mechanism. nih.gov While NMR is generally less sensitive than mass spectrometry, its ability to provide detailed structural information on molecules in their native solution state makes it an indispensable tool. slu.se
Table 2: Application of Spectroscopic Techniques in Studying Hydroxypyruvate Reactions
| Technique | Information Provided | Application Context |
| X-ray Crystallography | High-resolution 3D atomic structure of enzyme-ligand complexes. nih.gov | Elucidating the binding mode of hydroxypyruvate or its inhibitors in an enzyme's active site. |
| Mass Spectrometry (MS) | Real-time reaction kinetics, mass of products and intermediates, identification of covalent adducts. purdue.edursc.org | Monitoring enzymatic reaction progress and identifying modifications to the enzyme. |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and conformation of intermediates in solution. slu.senih.gov | Characterizing transient species formed during the enzymatic conversion of hydroxypyruvate. |
Computational and Theoretical Chemistry Studies of Beta Hydroxypyruvate Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of β-hydroxypyruvate. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its chemical reactivity. researchgate.net
Detailed analyses focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ionization potential (the ability to donate an electron), while the LUMO energy corresponds to its electron affinity (the ability to accept an electron). hakon-art.com The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. hakon-art.com
From these orbital energies, a suite of reactivity descriptors can be calculated to predict how β-hydroxypyruvate will behave in a chemical environment. These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), and softness (S). A high chemical hardness, for instance, indicates high stability and low reactivity. hakon-art.com Another important descriptor is the electrophilicity index (ω), which quantifies the molecule's ability to act as an electrophile. Tautomerism, the interconversion between structural isomers, is also a key area of study, as different tautomers of a molecule exhibit distinct chemical and biological behaviors. researchgate.net Computational studies can model the energy barriers associated with these transformations. researchgate.netnih.gov
Table 1: Illustrative Quantum Chemical Reactivity Descriptors for β-Hydroxypyruvate (Note: The following values are illustrative, based on typical ranges for similar organic molecules as detailed in computational chemistry literature, and serve to demonstrate the application of these calculations.)
| Parameter | Description | Illustrative Value | Implication for Reactivity |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV | Represents the ionization potential; indicates electron-donating capability. hakon-art.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Represents the electron affinity; indicates electron-accepting capability. hakon-art.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV | A moderate gap suggests a balance between stability and reactivity. hakon-art.com |
| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO) | 6.8 eV | Indicates the tendency to be oxidized. hakon-art.com |
| Electron Affinity (A) | Energy released when an electron is added (A ≈ -ELUMO) | 1.5 eV | Indicates the tendency to be reduced. hakon-art.com |
| Electronegativity (χ) | Tendency to attract electrons (χ = (I+A)/2) | 4.15 eV | Measures the overall ability to attract electrons in a chemical bond. hakon-art.com |
| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2) | 2.65 eV | A lower value suggests higher reactivity. hakon-art.com |
Molecular Dynamics Simulations of Enzyme-Substrate and Enzyme-Inhibitor Interactions
Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov For β-hydroxypyruvate, MD simulations are crucial for studying its interactions with enzymes such as D-glycerate dehydrogenase (GDH) and hydroxypyruvate reductase (HPR). wikipedia.orgebi.ac.ukwikipedia.org These enzymes catalyze the reduction of hydroxypyruvate to D-glycerate as a key step in photorespiration. nih.govnih.gov
Simulations typically begin with a high-resolution crystal structure of the enzyme, often with a substrate or inhibitor molecule placed in the active site. nih.gov The system is then solvated in a water-filled box with ions to mimic physiological conditions. nih.gov The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the system's trajectory over nanoseconds or longer. nih.gov
These simulations provide a dynamic picture of the binding process, revealing how the substrate, β-hydroxypyruvate, fits into the enzyme's active site. wikipedia.org They allow for the analysis of conformational changes in both the enzyme and the substrate upon binding and can identify key amino acid residues involved in stabilizing the complex through hydrogen bonds, and electrostatic or hydrophobic interactions. nih.gov For example, studies on D-glycerate dehydrogenase have identified a "dimerisation loop" that protrudes into the active site of the adjacent subunit, a structural feature that enhances specificity for hydroxypyruvate over other potential substrates like pyruvate (B1213749). wikipedia.org
Table 2: Key Intermolecular Interactions in the D-glycerate Dehydrogenase-Hydroxypyruvate Complex (Note: This table is a representative summary based on structural and mechanistic studies of D-2-hydroxy-acid dehydrogenases.)
| Enzyme Residue/Component | Interaction Type with Hydroxypyruvate | Purpose in Catalysis |
|---|---|---|
| His287 (in GDH) | Hydrogen Bond Donor/General Acid | Protonates the carbonyl oxygen of hydroxypyruvate during reduction. ebi.ac.uk |
| Arg residue | Electrostatic Interaction | Stabilizes the negative charge of the carboxylate group on the substrate. |
| NAD(P)H Cofactor | Hydride Transfer | Donates a hydride ion (H⁻) to the carbonyl carbon of hydroxypyruvate. ebi.ac.uk |
| Dimerization Loop Residues | Steric Hindrance/Specificity | Prevents binding of smaller substrates like pyruvate, ensuring specificity for hydroxypyruvate. wikipedia.org |
Reaction Pathway Modeling and Transition State Analysis
Understanding how an enzyme catalyzes a reaction requires modeling the entire reaction pathway, from substrate binding to product release. This involves identifying the structures of intermediates and, most importantly, the high-energy transition states that represent the bottlenecks of the reaction. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for this task. nih.gov
In a QM/MM approach, the system is partitioned into two regions. A small, chemically active region—typically the substrate and key catalytic residues of the enzyme—is treated with computationally expensive quantum mechanics (QM). nih.gov The rest of the enzyme and the solvent are treated with more efficient molecular mechanics (MM). This allows for an accurate description of bond-breaking and bond-forming events while still accounting for the influence of the larger protein environment.
For the reduction of β-hydroxypyruvate, modeling would focus on the hydride transfer from the NADH or NADPH cofactor to the carbonyl carbon of hydroxypyruvate. ebi.ac.uk The calculations aim to map the potential energy surface along the reaction coordinate, which is a parameter that represents the progress of the reaction. The peak of this energy profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy barrier. researchgate.net A lower activation energy, facilitated by the enzyme, explains the massive rate acceleration observed in enzymatic catalysis. Advanced methods can even model ensembles of reaction pathways, recognizing that a single, dominant pathway may not fully describe the complex dynamics of an enzymatic reaction. nih.govfau.de
Table 3: Illustrative Steps and Energetics in the Enzymatic Reduction of β-Hydroxypyruvate (Note: This table presents a simplified, conceptual model of a reaction pathway analysis.)
| Step | Description | State | Illustrative Activation Energy (kcal/mol) |
|---|---|---|---|
| 1 | Substrate Binding | Enzyme-Substrate Complex (E-S) | - |
| 2 | Hydride Transfer | Transition State 1 (TS1) | 10-20 (Enzyme-catalyzed) researchgate.net |
| 3 | Protonation | Intermediate (Alkoxide) | Low barrier |
| 4 | Product Formation | Enzyme-Product Complex (E-P) | - |
In Silico Approaches for Ligand-Enzyme Binding and Inhibition Mechanisms
In silico methods, particularly molecular docking, are powerful tools for predicting how small molecules (ligands), such as potential inhibitors, bind to a target enzyme. nih.gov These computational techniques are widely used in drug discovery to screen large libraries of compounds and to understand the structural basis of inhibition.
The process involves using a scoring function to evaluate numerous possible binding poses of a ligand within the enzyme's active site. The goal is to identify the most favorable binding mode, which is typically the one with the lowest predicted binding energy. researchgate.net Docking studies can provide valuable insights into the specific interactions—such as hydrogen bonds and hydrophobic contacts—that anchor an inhibitor to the enzyme. nih.gov
For enzymes that metabolize β-hydroxypyruvate, such as hydroxypyruvate reductase, in silico approaches can be used to design specific inhibitors. By comparing the docking scores and binding modes of a series of potential inhibitors with their experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values), researchers can develop a structure-activity relationship (SAR). researchgate.net This relationship helps to understand what chemical features are important for potent inhibition. For example, an analysis might reveal that a specific hydrogen bond with a key active site residue is critical for high affinity, guiding the synthesis of improved inhibitor candidates. nih.gov
Table 4: Representative In Silico Analysis of Hypothetical Inhibitors for Hydroxypyruvate Reductase (Note: This table is for illustrative purposes, modeling the type of data generated in silico screening studies as seen in related research.)
| Hypothetical Inhibitor | Docking Score (kcal/mol) | Predicted Binding Affinity (Kᵢ, nM) | Key Interacting Residues |
|---|---|---|---|
| Compound A | -7.5 | 500 | Arg121, His280 |
| Compound B | -8.9 | 95 | Arg121, His280, Tyr150 |
| Compound C | -9.6 | 25 | Arg121, His280, Tyr150, Trp185 |
Broader Academic Applications and Emerging Research Areas
Role as a Precursor for Value-Added Chemicals from Biomass Valorization
The conversion of biomass into valuable chemicals is a cornerstone of developing a sustainable bio-economy. Sodium beta-hydroxypyruvate sits (B43327) at a crucial junction in this endeavor, particularly in the valorization of glycerol (B35011), a major byproduct of biodiesel production. mdpi.comacs.org The oversupply of crude glycerol from the biofuel industry has driven research into converting it into more valuable C3 platform chemicals, such as hydroxypyruvic acid. mdpi.comnih.gov
The oxidation of glycerol can lead to several products, but achieving high selectivity for hydroxypyruvic acid is challenging as it requires the oxidation of both a primary and a secondary hydroxyl group while preventing further oxidation. mdpi.comacs.org Researchers have developed novel heterogeneous catalysts to facilitate this conversion. For instance, studies have shown that platinum (Pt) based catalysts supported on mixed metal oxides can effectively produce hydroxypyruvic acid from glycerol under mild conditions.
One approach involves using Pt catalysts on a ceria-zirconia-bismuth oxide-lead oxide support (Pt/CeO2-ZrO2-Bi2O3-PbO/SBA-16). This catalyst system facilitates glycerol oxidation at room temperature and in an open-air atmosphere, yielding up to 24.6% hydroxypyruvic acid. mdpi.com Another highly efficient system utilizes Pt on a novel scrutinyite-type ZrSn1−xBixO4−δ/SBA-16 support, which has achieved a hydroxypyruvic acid yield of 58.0% from glycerol. acs.org These catalytic processes highlight a direct pathway from a low-cost biomass-derived feedstock to a valuable chemical precursor.
Beyond direct catalytic conversion from glycerol, biotechnological routes are also being explored. For example, whole cells of Pseudomonas sp. have been used to produce hydroxypyruvate from glycerate, which itself can be produced from glycerol. nih.gov This bioconversion process offers a green alternative for hydroxypyruvate production. nih.gov
The resulting hydroxypyruvic acid serves as a platform for producing other important chemicals. It is a key intermediate in the pharmaceutical and chemical industries due to its high functionality. mdpi.com For example, it is a precursor for the synthesis of 3-hydroxypropionic acid (3-HP), recognized by the US Department of Energy as one of the top value-added chemicals from biomass. researchgate.netmdpi.com
Table 1: Catalytic Conversion of Glycerol to Hydroxypyruvic Acid
| Catalyst System | Support Material | Key Features | Max. Yield (%) | Reference |
|---|---|---|---|---|
| Pt/CeO₂-ZrO₂-Bi₂O₃-PbO | SBA-16 | Synergistic redox reaction; mild conditions (30°C, open air) | 24.6 | mdpi.com |
| Pt/ZrSn₁₋ₓBiₓO₄₋δ | SBA-16 | Effective oxygen supply; geometric effects | 58.0 | acs.org |
| Cobalt (oxy)hydroxide | Not applicable | Electrochemical oxidation | 43.2 (Faradaic Efficiency) | acs.org |
Applications as a Chiral Building Block in Stereoselective Organic Synthesis
The structural features of hydroxypyruvate make it an excellent chiral building block for the asymmetric synthesis of complex molecules, particularly non-natural and unusual amino acids. researchgate.net Beta-hydroxy-alpha-amino acids are important structural motifs found in numerous natural products with significant biological activities. nih.govrsc.org
Stereoselective synthesis methods have been developed to produce these valuable compounds. For instance, dynamic kinetic resolution has been employed for the stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids. nih.gov Hydroxypyruvic acid and its derivatives can serve as key starting materials or intermediates in these synthetic pathways. The synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP), an unusual amino acid component found in natural products like phomopsin B and ustiloxins, highlights the importance of such building blocks. elsevierpure.com
Enzymatic cascades are particularly powerful for stereoselective synthesis. Bi-enzymatic cascades combining aldolases and α-transaminases have been designed for the one-step synthesis of γ-hydroxy-α-amino acids from simple substrates with high stereoselectivity and atom economy. rsc.org Hydroxypyruvate is a substrate for enzymes like hydroxypyruvate reductase and serine-pyruvate aminotransferase, which can be harnessed in such biocatalytic systems. wikipedia.orgadooq.com These enzymatic reactions allow for the creation of specific stereoisomers, which is often difficult to achieve through traditional chemical methods.
Contribution to the Development of Sustainable Chemical Processes
The use of sodium beta-hydroxypyruvate hydrate (B1144303) is intrinsically linked to the principles of sustainable or "green" chemistry. This is evident in several key areas:
Biocatalysis: The involvement of hydroxypyruvate in enzymatic reactions promotes the use of biocatalysis. nih.govwikipedia.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), typically in aqueous solutions, which reduces energy consumption and the need for harsh or toxic organic solvents. manufacturingchemist.com This approach minimizes waste and enhances the safety of chemical processes. eurekalert.org
Atom Economy: Biocatalytic processes, such as the enzymatic cascades used for synthesizing chiral amino acids, are often highly selective (chemo-, regio-, and enantio-selective). rsc.orgmanufacturingchemist.com This high selectivity obviates the need for protecting groups, reduces the number of synthetic steps, and leads to higher yields and less waste, thereby improving atom economy. manufacturingchemist.com
Process Intensification: The development of flow chemistry processes that integrate bio- and chemocatalysis offers a path to more efficient and sustainable production methods. eurekalert.org These "one-flow" systems can reduce processing time, solvent use, and waste generation compared to traditional batch processes. eurekalert.org
By providing a link between renewable feedstocks and high-value, functionalized molecules via environmentally benign catalytic and biocatalytic routes, hydroxypyruvate plays a role in creating more sustainable chemical supply chains. hopaxfc.com
Future Directions in Biocatalysis, Enzyme Engineering, and Synthetic Biology Approaches
The future utility of sodium beta-hydroxypyruvate hydrate is closely tied to advancements in biotechnology. Emerging research in biocatalysis, enzyme engineering, and synthetic biology is set to expand its applications significantly.
Biocatalysis and Enzyme Engineering: The enzymes that metabolize hydroxypyruvate, such as hydroxypyruvate reductase (HPR) and glyoxylate (B1226380) reductase, are key targets for engineering. wikipedia.orgnih.gov Directed evolution and rational design are powerful tools being used to improve the activity, stability, and substrate scope of these enzymes. nih.govnih.gov For example, protein engineering can be used to create enzyme variants with enhanced catalytic efficiency or the ability to accept non-natural substrates, thereby expanding the range of chemicals that can be synthesized from hydroxypyruvate. Research into the hydroxypyruvate-reducing system in organisms like Arabidopsis has revealed multiple enzymes with this capability, suggesting a rich pool of biocatalysts that can be explored and engineered for specific synthetic purposes. nih.gov
Synthetic Biology: Synthetic biology aims to design and construct new biological parts, devices, and systems. In this context, entire metabolic pathways are being engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae for the production of desired chemicals from simple feedstocks like glucose or glycerol. frontiersin.orgnih.gov Hydroxypyruvate is an intermediate in natural metabolic pathways (e.g., photorespiration) and can be integrated into novel, synthetic pathways. nih.govsigmaaldrich.com
Future work may involve constructing artificial enzyme channels, where enzymes of a pathway are spatially organized to enhance efficiency by channeling substrates from one active site to the next. frontiersin.org This could be applied to multi-step syntheses involving hydroxypyruvate to increase product titers and reduce the accumulation of toxic intermediates. frontiersin.org By combining genes from different organisms and engineering regulatory circuits, synthetic biology offers the potential to create microbial cell factories optimized for the high-yield production of complex chemicals derived from hydroxypyruvate. nih.govnih.gov
Q & A
Q. What are the established synthesis routes for sodium beta-hydroxypyruvate hydrate, and how is its purity validated?
this compound is typically synthesized via enzymatic or chemical oxidation of hydroxypyruvate precursors. For example, enzymatic methods using hydroxypyruvate reductase under controlled pH (6.0–7.0) and temperature (25–37°C) ensure high yield . Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative analysis, and X-ray diffraction (XRD) to confirm crystallinity . Residual solvents or byproducts are assessed via gas chromatography-mass spectrometry (GC-MS).
Q. How should this compound be stored to maintain stability in laboratory settings?
The compound is hygroscopic and sensitive to light and heat. Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Desiccants like silica gel should be included to mitigate moisture uptake. Periodic stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended to detect decomposition .
Q. What role does this compound play in studying metabolic pathways?
It is a key intermediate in glycolysis and gluconeogenesis, often used to investigate enzyme kinetics (e.g., lactate dehydrogenase inhibition) or mitochondrial dysfunction. Researchers employ spectrophotometric assays (e.g., NADH/NAD+ coupling at 340 nm) to track real-time metabolic flux in cell lysates or purified enzyme systems .
Advanced Research Questions
Q. How can experimental design address variability in hydrate formation kinetics under different conditions?
Hydrate formation kinetics depend on temperature, pressure, and additives. Use high-pressure reactors with real-time monitoring (e.g., Raman spectroscopy or pressure-drop measurements) to optimize conditions . For example, adding surfactants like sodium dodecyl sulfate (SDS) at 300–500 ppm reduces induction time by lowering interfacial tension, while tetrahydrofuran (THF) stabilizes hydrate cages . Statistical tools like response surface methodology (RSM) help identify critical variables .
Q. How should researchers reconcile contradictory thermodynamic data for this compound?
Discrepancies in enthalpy (ΔH) or Gibbs free energy (ΔG) may arise from differing experimental setups (e.g., calorimetry vs. phase equilibrium methods). Cross-validate data using multiple techniques: isothermal titration calorimetry (ITC) for direct ΔH measurement and the Chen-Guo model for phase equilibria predictions . Machine learning models (e.g., neural networks) can also harmonize datasets by accounting for variables like ionic strength or impurities .
Q. What advanced analytical techniques resolve challenges in detecting trace impurities in this compound?
Impurities (e.g., residual salts or degradation products) require sensitive methods:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detects sub-ppm impurities using multiple reaction monitoring (MRM) .
- Ion chromatography (IC) : Quantifies anionic contaminants (e.g., sulfate, chloride).
- Dynamic vapor sorption (DVS) : Assesses hygroscopicity-linked degradation pathways .
Safety and Environmental Considerations
Q. What are the toxicity profiles and disposal protocols for this compound?
Acute oral toxicity (rat LD₅₀: ~1,823 mg/kg) and dermal irritation warrant PPE (gloves, goggles) during handling . Environmental hazards include aquatic toxicity (EC₅₀ for Daphnia: 0.55 mg/L); dispose via certified hazardous waste facilities to prevent ecosystem contamination . Neutralize spills with inert absorbents (e.g., vermiculite) and avoid acid contact to prevent toxic gas release .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
